molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate

tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate

Cat. No.: B13617551
M. Wt: 204.27 g/mol
InChI Key: GJAHMDCXXHDWSC-ZETCQYMHSA-N
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Description

tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chiral carbamate derivative featuring a tert-butyl-protected amine group, a 4-amino-2-hydroxybutyl backbone, and an (S)-configuration at the second carbon. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the preparation of β-amino alcohols or peptidomimetics. Its stereochemistry and functional groups (amine, hydroxy, and carbamate) make it valuable for asymmetric synthesis and drug development.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1

InChI Key

GJAHMDCXXHDWSC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CCN)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .

Scientific Research Applications

tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate are best highlighted through comparison with related tert-butyl carbamate derivatives. Below is a detailed analysis:

Structural Variations and Functional Groups

Compound Name Key Structural Features Molecular Formula (Example) Molecular Weight (Example) Key Differences
tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate - (S)-configuration at C2
- 4-amino-2-hydroxybutyl chain
- Tert-butyl carbamate group
Not explicitly stated (likely C9H20N2O3) ~190–200 g/mol (estimated) Reference compound for comparison.
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate - (S)-configuration at C2
- 4-aminobutan-2-yl chain (no hydroxy group)
C9H20N2O2 188.27 g/mol Lacks the 2-hydroxy group, reducing polarity and hydrogen-bonding capacity.
tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate - Branched 4-methylpentan chain
- (S)-configuration at C2
C11H24N2O2 216.32 g/mol Longer carbon chain with a methyl branch, increasing steric hindrance.
tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate - Sulfonyl and phenyl groups
- Additional hydroxy and amino substituents
C25H36N4O5S 528.64 g/mol Complex aromatic and sulfonamide moieties enhance molecular weight and reduce aqueous solubility.

Physicochemical Properties

  • Solubility: The 2-hydroxy group in the target compound enhances polarity and aqueous solubility compared to non-hydroxy analogs like tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate . However, it is less lipophilic than branched derivatives (e.g., tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate) .
  • Stability: The tert-butyl carbamate group provides acid-labile protection for the amine, a feature shared across all compared compounds.

Pharmacological Relevance

  • The hydroxy group in the target compound may improve binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding, a feature absent in simpler analogs like .
  • Bulky derivatives (e.g., ) are more likely to exhibit target specificity due to steric and electronic effects from aromatic/sulfonyl groups.

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